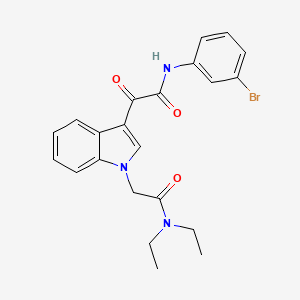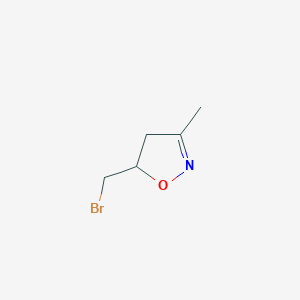![molecular formula C27H22ClN3O2S B2581201 2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-95-6](/img/structure/B2581201.png)
2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds
Compounds similar to 2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been synthesized and used as a basis for preparing various new heterocyclic compounds. These compounds exhibit significant biological activities, including anti-inflammatory and analgesic effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular and Electronic Properties
The structural, electronic, and nonlinear optical properties of compounds similar to the one have been explored using theoretical calculations and spectroscopic analyses. These studies provide insights into their potential applications in materials science and pharmacology (Beytur & Avinca, 2021).
Corrosion Inhibition
Derivatives of pyridopyrimidinone, structurally related to the specified compound, have been evaluated as corrosion inhibitors for carbon steel in certain acidic mediums. Their efficiency is linked to their molecular structure and adsorption properties (Abdallah, Shalabi, & Bayoumy, 2018).
Antibacterial and Antifungal Activities
Some pyrimidine derivatives, closely related to this compound, have been synthesized and shown to possess potent antibacterial and antifungal activities. These compounds have been tested against a variety of microbial strains, demonstrating their potential as antimicrobial agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Structural and Chemical Analysis
Structural Parameters and Optical Exploration
The molecular structure, electronic properties, and nonlinear optical behavior of thiopyrimidine derivatives, which include compounds similar to the specified molecule, have been extensively studied. These investigations assist in understanding their potential applications in high-tech fields, including optoelectronics (Hussain et al., 2020).
Synthesis and Reaction Studies
Studies on the synthesis and reactions of derivatives of pyrimidin-4(3H)-one, closely related to the specified compound, have contributed to the understanding of their chemical properties and potential applications in medicinal chemistry and material science (Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007).
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-33-22-12-10-18(11-13-22)16-31-26(32)25-24(23(15-29-25)20-7-3-2-4-8-20)30-27(31)34-17-19-6-5-9-21(28)14-19/h2-15,29H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQZXTYKNRPXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2581120.png)
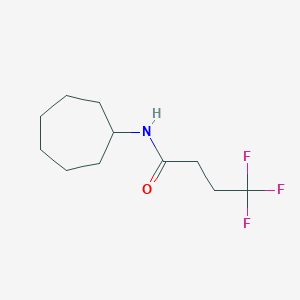
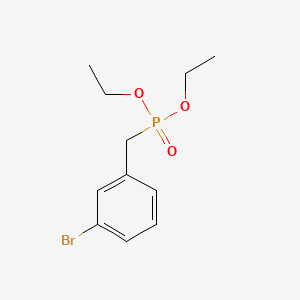
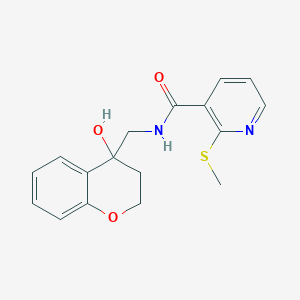
![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)
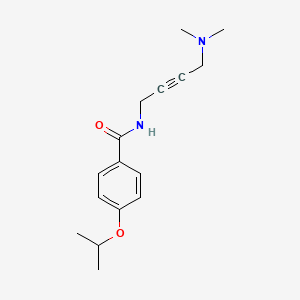
![4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B2581128.png)
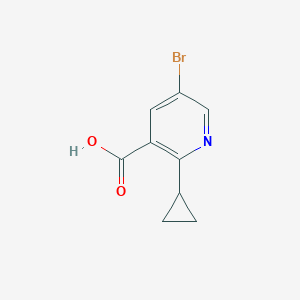
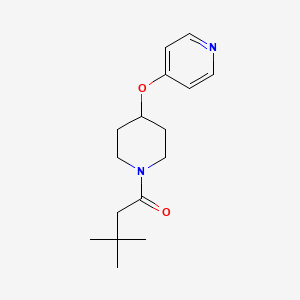

![2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2581134.png)
